molecular formula C26H38N2O4 B1665709 Alnespirone CAS No. 138298-79-0

Alnespirone

Cat. No. B1665709
M. Wt: 442.6 g/mol
InChI Key: DLLULNTXJPATBC-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alnespirone, also known as S-20499, is a selective 5-HT1A receptor full agonist of the azapirone chemical class . It has antidepressant and anxiolytic effects . The molecular formula of Alnespirone is C26H38N2O4 .


Molecular Structure Analysis

Alnespirone has a complex molecular structure with a molecular formula of C26H38N2O4 . It has an average mass of 442.591 Da and a monoisotopic mass of 442.283173 Da . The structure includes multiple functional groups and rings, including a chromanyl group and a cyclopentanediacetamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of Alnespirone include a molecular formula of C26H38N2O4, an average mass of 442.591 Da, and a monoisotopic mass of 442.283173 Da .

Relevant Papers One paper discusses the anxiolytic-like activity of Alnespirone in a conflict procedure in rats, suggesting potential use in the treatment of anxiety disorders . Another paper discusses Alnespirone’s similar activity to Imipramine in a chronic mild stress model of depression .

Scientific Research Applications

Interaction with Dopamine Receptors

Alnespirone, identified as a potential anxiolytic, has shown interactions with dopamine receptors. It exhibits moderate affinity for dopamine D2 receptors and influences the availability and functioning of striatal dopamine D1 and D2 receptors (Protais, Lesourd, & Comoy, 1998).

Antidepressant-like Effects

In a learned helplessness test in rats, Alnespirone demonstrated antidepressant-like properties. This test is a recognized animal model for depression, and Alnespirone's performance in this model was similar to that of other 5-HT1A receptor agonists (Mac Sweeney, Lesourd, & Gandon, 1998).

Effect on 5-HT Release

Alnespirone has been found to reduce extracellular 5-hydroxytryptamine (5-HT) release in various brain regions, including the dorsal raphe nucleus, median raphe nucleus, and several forebrain areas (Casanovas, Lesourd, & Artigas, 1997).

As a Radioligand for 5-HT1A Receptors

Research has shown that a tritiated derivative of Alnespirone can be used as a radioligand to identify 5-HT1A receptors in rat hippocampal membranes. This use is significant for neuropharmacological studies (Fabre et al., 1997).

In Chronic Mild Stress Model of Depression

Alnespirone's activity was studied in a chronic mild stress model of depression, where it exhibited similar antidepressant-like activity to imipramine, a known antidepressant. This indicates its potential use in the treatment of depression (Muñoz & Papp, 1999).

Interaction with Dopaminergic Systems

Research assessing Alnespirone's effect on dopaminergic systems in the rat brain revealed that it does not significantly influence central dopamine systems directly. Its high-dose effects on dopamine turnoverappear to result from stimulation of 5-HT1A receptors, highlighting the role of these receptors in 5-HT-dopamine interactions (Dugast et al., 1998).

Anxiolytic-like Activity in Conflict Procedures

Studies have shown that Alnespirone exhibits anxiolytic-like activity in modified Geller–Seifter conflict models, indicating its potential in the treatment of anxiety disorders. This effect is achieved by stimulating 5-HT1A receptors (Cervo, Muñoz, Bertaglia, & Samanin, 2000).

Desensitization of Somatodendritic 5-HT1A Autoreceptors

Chronic administration of Alnespirone has been observed to desensitize somatodendritic 5-HT1A autoreceptors in the rat dorsal raphe nucleus. This desensitization is a selective and gradually developing response to chronic receptor stimulation (Le Poul et al., 1999).

Comparison with Buspirone on Locus Coeruleus Activity

A study comparing Alnespirone and Buspirone, both 5-HT1A receptor agonists, found that Alnespirone, unlike Buspirone, does not exhibit significant alpha(2)-adrenoceptor antagonist properties in vivo. This highlights its distinct pharmacological profile (Astier et al., 2003).

Antiaggressive Effects Mediated via 5-HT1A Receptors

Alnespirone has been shown to have selective antiaggressive effects in resident-intruder tests. These effects are mediated by stimulating 5-HT1A receptors, mainly at the somatodendritic autoreceptors in the raphe nuclei (de Boer, Lesourd, Mocaer, & Koolhaas, 1999).

Oxytocin and Vasopressin Responses

Alnespirone was observed to stimulate oxytocin secretion in a dose-dependent manner but did not increase vasopressin secretion, suggesting a role for 5-HT1A receptor mechanisms in oxytocin secretion (Kar, Levy, Li, & Brownfield, 1998).

Regulation of Serotonin 5‐HT1A Receptors

Long-term treatment with Alnespirone, as opposed to treatment with 8-OH-DPAT, led to a functional desensitization of somatodendritic 5-HT1A receptors controlling serotonin release in the dorsal raphe nucleus and frontal cortex (Casanovas, Vilaró, Mengod, & Artigas, 1999).

properties

IUPAC Name

8-[4-[[(3S)-5-methoxy-3,4-dihydro-2H-chromen-3-yl]-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O4/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26/h8-10,20H,3-7,11-19H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLULNTXJPATBC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)[C@H]3CC4=C(C=CC=C4OC)OC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160560
Record name Alnespirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alnespirone

CAS RN

138298-79-0
Record name Alnespirone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138298-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alnespirone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138298790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alnespirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALNESPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34E28BM822
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alnespirone
Reactant of Route 2
Reactant of Route 2
Alnespirone
Reactant of Route 3
Reactant of Route 3
Alnespirone
Reactant of Route 4
Reactant of Route 4
Alnespirone
Reactant of Route 5
Reactant of Route 5
Alnespirone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Alnespirone

Citations

For This Compound
557
Citations
SF De Boer, M Lesourd, E Mocaer… - Journal of Pharmacology …, 1999 - ASPET
The present study characterized the effects of the novel, selective, and potent 5-hydroxytryptamine 1A (serotonin) (5-HT 1A ) receptor agonist, alnespirone [S-20499, (S)-N-4-[5-…
Number of citations: 155 jpet.aspetjournals.org
CP Mac Sweeney, M Lesourd, JM Gandon - European journal of …, 1998 - Elsevier
The effects of the new chroman derivative, alnespirone (S 20499), … Alnespirone was administered twice daily via the oral route (… In addition, alnespirone had a tendency to elevate the …
Number of citations: 26 www.sciencedirect.com
JM Casanovas, M Lesourd… - British journal of …, 1997 - Wiley Online Library
1 We have examined the effects of the systemic administration of the selective 5‐HT 1A agonist alnespirone (S‐20499) on in vivo 5‐hydroxytryptamine (5‐HT) release in the dorsal …
Number of citations: 134 bpspubs.onlinelibrary.wiley.com
C Dugast, F Soulière, P Schmitt, JM Casanovas… - European journal of …, 1998 - Elsevier
… Interestingly, both alnespirone-induced reduction in … alnespirone does not exert any direct influence on central dopamine systems. The enhanced dopamine turnover due to alnespirone …
Number of citations: 14 www.sciencedirect.com
V Fabre, C Boni, E Mocaër, M Lesourd… - European journal of …, 1997 - Elsevier
… of the novel potential anxiolytic drug alnespirone (S-20499, (… The pharmacological properties of [ 3 H ]alnespirone specific … distribution of [ 3 H ]alnespirone specific binding sites in the …
Number of citations: 24 www.sciencedirect.com
P Protais, M Lesourd, E Comoy - European journal of pharmacology, 1998 - Elsevier
… Some data suggest that alnespirone might also be a weak … In order to test for possible interactions of alnespirone with … in mice treated with increasing doses of alnespirone (5, 10, 20 …
Number of citations: 19 www.sciencedirect.com
C Muñoz, M Papp - Pharmacology Biochemistry and Behavior, 1999 - Elsevier
… alnespirone may be an useful agent in the treatment of depression. Therefore, the aim of this study was to further explore the antidepressant properties of alnespirone … with alnespirone, …
Number of citations: 30 www.sciencedirect.com
SF de Boer, M Lesourd, E Mocaër… - …, 2000 - nature.com
… alnespirone, thereby confirming the involvement of 5-HT 1A receptors. Furthermore, combined administration of S-15535 and alnespirone … showing blockade of the alnespirone-induced …
Number of citations: 105 www.nature.com
JM Casanovas, MT Vilaró, G Mengod… - Journal of …, 1999 - Wiley Online Library
… alnespirone (0.3 and 3 mg/kg/day) and 8‐OH‐DPAT (0.1 and 0.3 mg/kg/day). The treatment with alnespirone … attenuated the ability of 0.3 mg/kg sc alnespirone to reduce 5‐HT ext in the …
Number of citations: 38 onlinelibrary.wiley.com
L Cervo, C Munoz, A Bertaglia… - Behavioural …, 2000 - journals.lww.com
We studied the anxiolytic-like activity of alnespirone and buspirone, two 5-HT 1A receptor agonists, in a modified Geller–Seifter conflict model, and examined the role of 5-HT 1A …
Number of citations: 14 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.